molecular formula C15H14N2O3S B3968479 3-[2-(3-hydroxy-4-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one

3-[2-(3-hydroxy-4-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B3968479
M. Wt: 302.4 g/mol
InChI Key: OXWUIBSQKHGKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3-hydroxy-4-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The exact mechanism of action of 3-[2-(3-hydroxy-4-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to work by inhibiting specific enzymes involved in cancer cell growth and inflammation. The compound has also been shown to activate certain signaling pathways that lead to cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a low toxicity profile and does not appear to have any adverse effects on normal cells. The compound has also been shown to have good bioavailability, meaning that it can be easily absorbed and distributed throughout the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[2-(3-hydroxy-4-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is its versatility in lab experiments. It can be easily synthesized and modified to create analogs with improved properties. Additionally, it has shown to be effective in a wide range of disease models, making it a promising candidate for further research.
One limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments that specifically target its activity.

Future Directions

There are several future directions for research on 3-[2-(3-hydroxy-4-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one. One area of interest is the development of analogs with improved properties, such as increased solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action and identify specific targets for its activity. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which could lead to its potential use as a therapeutic agent.

Scientific Research Applications

3-[2-(3-hydroxy-4-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various cancers, including breast, lung, and colon cancer. The compound has also been studied for its anti-inflammatory properties and has shown to be effective in reducing inflammation in animal models. Additionally, it has been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

3-[2-(3-hydroxy-4-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-20-13-3-2-10(8-12(13)18)4-6-17-9-16-11-5-7-21-14(11)15(17)19/h2-3,5,7-9,18H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWUIBSQKHGKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)SC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(3-hydroxy-4-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
3-[2-(3-hydroxy-4-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
3-[2-(3-hydroxy-4-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
3-[2-(3-hydroxy-4-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
3-[2-(3-hydroxy-4-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
3-[2-(3-hydroxy-4-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one

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